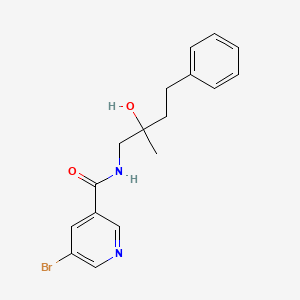

5-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)pyridine-3-carboxamide

Descripción

Propiedades

IUPAC Name |

5-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN2O2/c1-17(22,8-7-13-5-3-2-4-6-13)12-20-16(21)14-9-15(18)11-19-10-14/h2-6,9-11,22H,7-8,12H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISOTBXZEPRXPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(CNC(=O)C2=CC(=CN=C2)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)pyridine-3-carboxamide typically involves multiple steps. One common approach is the bromination of pyridine-3-carboxamide followed by the introduction of the hydroxy-methyl-phenylbutyl side chain. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The subsequent alkylation step involves the reaction of the brominated intermediate with 2-hydroxy-2-methyl-4-phenylbutyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions

5-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)pyridine-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

5-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)pyridine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 5-bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The hydroxy and carboxamide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Pyrimidine and Benzothiazole Derivatives (Z14 and Z15)

Compound Z14 (ZINC27742665) :

- Structure : 5-Bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide.

- Key Differences :

- Core heterocycle: Pyrimidine (vs. pyridine in the target compound).

- Substituents: Ethoxy-benzothiazole and methylsulfanyl groups.

- Implications : The pyrimidine core and benzothiazole substituent may enhance binding to viral enzymes (e.g., Dengue NS proteins) due to increased planarity and sulfur-mediated interactions. The absence of a hydroxyl group in Z14’s side chain may reduce solubility compared to the target compound .

Compound Z15 (ZINC35553300) :

- Structure : 1-[3-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)phenyl]-3-(4-fluorophenyl)urea.

- Key Differences: Core structure: Urea-linked oxadiazole and fluorophenyl groups. Unlike the target compound, Z15 lacks a pyridine ring, which may limit π-π stacking interactions .

Pyrrolo[2,3-b]Pyridine Derivatives (S01)

Compound S01 :

- Structure : 5-Phenyl-N-(4-phenylpyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide.

- Key Differences: Core heterocycle: Pyrrolo[2,3-b]pyridine (a fused bicyclic system) vs. monocyclic pyridine. Substituents: Phenyl groups at the 5-position and 4-phenylpyridin-3-yl side chain. Implications: The fused pyrrolopyridine core enhances planarity and may improve binding to kinase targets (e.g., glycogen synthase kinase-3β in Alzheimer’s disease). The absence of bromine and hydroxyl groups in S01 reduces steric hindrance and alters electronic properties compared to the target compound .

Pyridine-3-Carboxamide Fungicides ()

Compound A.3.32 :

- Structure : 2-(Difluoromethyl)-N-(1,1,3-trimethyl-indan-4-yl)pyridine-3-carboxamide.

- Key Differences :

- Substituents: Difluoromethyl and bulky indan groups (vs. hydroxy-2-methyl-4-phenylbutyl in the target).

- Implications : The difluoromethyl group increases metabolic stability, while the indan substituent enhances hydrophobicity, favoring interactions with fungal complex II enzymes. The hydroxyl group in the target compound may improve aqueous solubility but reduce membrane permeability .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Carboxamide fungicides (e.g., A.3.32) highlight the importance of halogenation and bulky substituents for antifungal activity .

- Physicochemical Properties: Hydroxyl groups (target compound) improve solubility but may limit blood-brain barrier penetration compared to fluorinated analogs (A.3.32).

Actividad Biológica

5-Bromo-N-(2-hydroxy-2-methyl-4-phenylbutyl)pyridine-3-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Studies have shown that this compound can inhibit tumor growth in various cancer cell lines. It appears to induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death .

- Enzyme Inhibition : The compound has been identified as an inhibitor of certain key enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation .

Research Findings

A summary of relevant research findings on this compound is presented below:

Case Studies

- Antitumor Efficacy in Mice : A study involving mice bearing xenograft tumors treated with this compound showed a significant reduction in tumor size compared to control groups. The mechanism was linked to enhanced apoptosis and reduced cell proliferation markers.

- Inhibition of DHFR : In vitro assays demonstrated that the compound effectively inhibited DHFR with an IC50 value comparable to established inhibitors, suggesting its potential as a lead compound for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.